2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide
Description
This compound is a pyrazole-based acetamide derivative featuring a benzenesulfonyl group at position 4, an ethylsulfanyl moiety at position 3, and an N-(2,3-dimethylphenyl)acetamide substituent. The benzenesulfonyl group may enhance solubility and binding affinity to hydrophobic pockets in target proteins, while the ethylsulfanyl substituent could influence metabolic stability and membrane permeability. The 2,3-dimethylphenyl group likely contributes to steric effects and π-π stacking interactions.
Properties
IUPAC Name |
2-[5-amino-4-(benzenesulfonyl)-3-ethylsulfanylpyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S2/c1-4-29-21-19(30(27,28)16-10-6-5-7-11-16)20(22)25(24-21)13-18(26)23-17-12-8-9-14(2)15(17)3/h5-12H,4,13,22H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFHGQGNFIBBNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC(=O)NC3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the formation of the pyrazole ring followed by the introduction of the benzenesulfonyl and ethylsulfanyl groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Key Structural Analogues
The compound shares structural motifs with other pyrazole-acetamide derivatives. A notable analogue is 2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide (hereafter referred to as Compound A) . Below is a comparative analysis:
Crystallographic and Hydrogen-Bonding Analysis
- The benzenesulfonyl group could form hydrogen bonds via sulfonyl oxygen atoms, while the amino group on the pyrazole may act as a donor .
- Compound A : The oxadiazole ring and chloro substituent likely participate in directional hydrogen-bonding networks, as described in Etter’s graph-set analysis, which predicts molecular aggregation patterns .
Research Findings and Data
Key Observations:
- Compound A’s higher enzymatic inhibition may stem from its oxadiazole group’s ability to mimic transition states in enzyme-active sites.
- The target compound’s lower solubility aligns with its higher LogP, a trade-off for enhanced membrane permeability.
Biological Activity
The compound 2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide is a synthetic derivative belonging to the class of pyrazole compounds, which are known for their diverse biological activities. This compound is characterized by its unique structure, featuring a benzenesulfonyl group and an ethylsulfanyl moiety, which contribute to its potential pharmacological properties.
Antioxidant Properties
Research indicates that pyrazole derivatives exhibit significant antioxidant activity. A study on similar compounds demonstrated that the presence of specific functional groups, such as sulfonyl and acetamide, enhances their ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .
Cardiovascular Effects
Sulfonamide derivatives have been shown to influence cardiovascular functions. In experiments using isolated rat heart models, certain benzenesulfonamide derivatives were observed to alter perfusion pressure and coronary resistance. For instance, compounds similar to the target compound demonstrated dose-dependent effects on these parameters, suggesting potential therapeutic applications in managing cardiovascular conditions .
Neuroprotective Effects
The neuroprotective capabilities of pyrazole derivatives have been explored in various studies. The compound's structural characteristics may facilitate interactions with neuroinflammatory pathways, thereby mitigating oxidative stress-induced neuronal damage. Such properties are particularly relevant for developing treatments for neurodegenerative diseases .
Antimicrobial Activity
Some studies have reported antimicrobial properties associated with pyrazole derivatives. The presence of the benzenesulfonyl group may enhance the compound's efficacy against bacterial strains by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. This aspect warrants further investigation to elucidate the specific mechanisms involved .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects in Animal Models
A study investigating the neuroprotective effects of pyrazole derivatives highlighted that compounds similar to 2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide exhibited significant reductions in markers of oxidative stress in animal models. The findings suggest that these compounds can modulate inflammatory responses and protect neuronal integrity, making them potential candidates for treating neurodegenerative diseases .
Case Study: Cardiovascular Impact
In a controlled experiment involving isolated rat hearts, researchers administered various sulfonamide derivatives and monitored changes in perfusion pressure over time. The results indicated that certain derivatives significantly decreased perfusion pressure compared to controls, suggesting a vasodilatory effect that could be beneficial in treating hypertension or heart failure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
